2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
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Overview
Description
2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a thioamide and a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like DMF or acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)ethan-1-amine: A simpler analogue lacking the thiazole ring, which may exhibit different biological activities.
4-phenyl-1,3-thiazol-2-amine: Contains a thiazole ring but with a phenyl group instead of a pyridine moiety.
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanol: A related compound with a chloro and trifluoromethyl substitution on the pyridine ring.
Uniqueness
The unique combination of the pyridine and thiazole rings in 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine imparts distinct chemical and biological properties that are not observed in its simpler analogues. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIBLLIAQAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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